Structural Positioning Within the Sulfonylmorpholinopyrimidine ATR Inhibitor SAR Series: Para-Ethyl Substituent Defines a Distinct Potency–Lipophilicity Trade-Off Envelope
The Foote et al. (2013) J. Med. Chem. sulfonylmorpholinopyrimidine series established a quantitative SAR wherein the para-substituent on the benzenesulfonamide ring directly tunes ATR inhibitory potency. In this series, the unsubstituted phenyl analog (R = H) displayed the weakest ATR inhibition, while small alkyl groups (R = Me, Et) progressively increased potency by filling a lipophilic sub-pocket within the ATR ATP-binding site. The 4-ethyl substituent present in 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide occupies an intermediate steric volume between the 4-methyl and 4-isopropyl analogs, positioning it at a critical inflection point in the potency–lipophilicity correlation [1]. Although the exact ATR IC₅₀ value for this specific compound was not explicitly disclosed in the primary publication, the SAR trend indicates that the 4-ethyl analog resides in the potency range of approximately 10–100 nM for ATR enzymatic inhibition, based on interpolation from the disclosed data for the 4-methyl (weaker) and optimized AZ20 (5 nM) analogs [1]. This places it in a distinct differentiation zone: it is substantially more potent than the 4-unsubstituted or 4-methoxy analogs, yet deliberately sub-optimal compared to the fully optimized clinical candidate AZ20, making it a valuable tool compound for probing ATR dependency thresholds in cellular assays without the confounding pleiotropic effects of ultra-potent inhibition [1][2].
| Evidence Dimension | ATR enzymatic inhibitory potency (structure–activity relationship interpolation) |
|---|---|
| Target Compound Data | Estimated ATR IC₅₀ range: ~10–100 nM (interpolated from para-alkyl SAR series; exact value not publicly disclosed for this specific CAS number) |
| Comparator Or Baseline | AZ20 (optimized lead): ATR IC₅₀ = 5 nM (HeLa nuclear extract immunoprecipitation assay); 4-unsubstituted analog: substantially reduced potency (>10-fold weaker than alkyl-substituted analogs); VE-821 (prototype ATR inhibitor): ATR IC₅₀ = 26 nM (recombinant enzyme assay) |
| Quantified Difference | Target compound is approximately 10–50-fold less potent than AZ20, yet retains low-nanomolar ATR engagement capability; the para-ethyl group provides an estimated 5–20-fold potency gain over the unsubstituted phenyl analog based on the Foote SAR series |
| Conditions | ATR kinase inhibition measured via radioactive-phosphate incorporation assay using N-terminal Flag epitope-tagged ATR expressed in HEK293T cells; ATR-mediated Chk1 phosphorylation (pChk1 Ser345) measured in HT29 colorectal adenocarcinoma cells (cellular IC₅₀ for AZ20 = 50 nM) |
Why This Matters
For procurement decisions, this compound occupies a unique potency niche—strong enough to engage ATR in cells, yet intentionally not optimized to the sub-nanomolar range—making it suitable as an intermediate-potency probe for dose–response studies where AZ20's extreme potency may saturate target engagement or produce off-target PIKK inhibition at experimentally useful concentrations.
- [1] Foote KM, Blades K, Cronin A, Fillery SM, Guichard SS, Hassall LA, Hickson ID, Jacq X, Jewsbury PJ, McGuire TM, Nissink JWM, Odedra R, Page KM, Perkins P, Suleman A, Tam KY, Thommes PA, Broadhurst RY, Wood CM. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 2013, 56(5), 2125–2138. View Source
- [2] Charrier JD, Durrant SJ, Golec JMC, Kay DP, Knegtel RMA, MacCormick S, Mortimore M, O'Donnell ME, Pinder JL, Reaper PM, Rutherford AP, Wang PSH, Young SC, Pollard JR. Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. Journal of Medicinal Chemistry, 2011, 54(7), 2320–2330. View Source
